

Technical Guide: In Vitro Characterization of PD-149164

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Compound of Interest

Compound Name: PD-149164

CAS No.: 181941-32-2

Cat. No.: B609869

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Executive Summary

PD-149164 is a potent, non-peptide peptoid agonist targeting the Cholecystkinin (CCK) receptor family.[1] Unlike traditional peptide ligands (e.g., CCK-8), **PD-149164** offers superior bioavailability and stability while maintaining high affinity.

This guide details the in vitro activity of **PD-149164**, focusing on its dual profile: it exhibits picomolar binding affinity for the CCK-B receptor (

nM) while acting as a full functional agonist at the CCK-A receptor in specific tissue contexts (e.g., pancreatic acini). This distinct pharmacological profile makes it a critical tool for dissecting CCK receptor signaling pathways, particularly Gq-coupled calcium mobilization and enzyme secretion.

Pharmacological Profile & Mechanism of Action[2]

[3]

Chemical Identity[4]

- IUPAC Name: 3-[(2S)-2-[[adamantan-2-yloxy)carbonyl]amino]-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid.[2]
- Class: Peptoid (Non-peptide small molecule).[1]

- Stereochemistry: The (S,S)-configuration is critical for agonist activity; its enantiomer, PD-151932, acts as a CCK-A antagonist.

Receptor Selectivity and Affinity

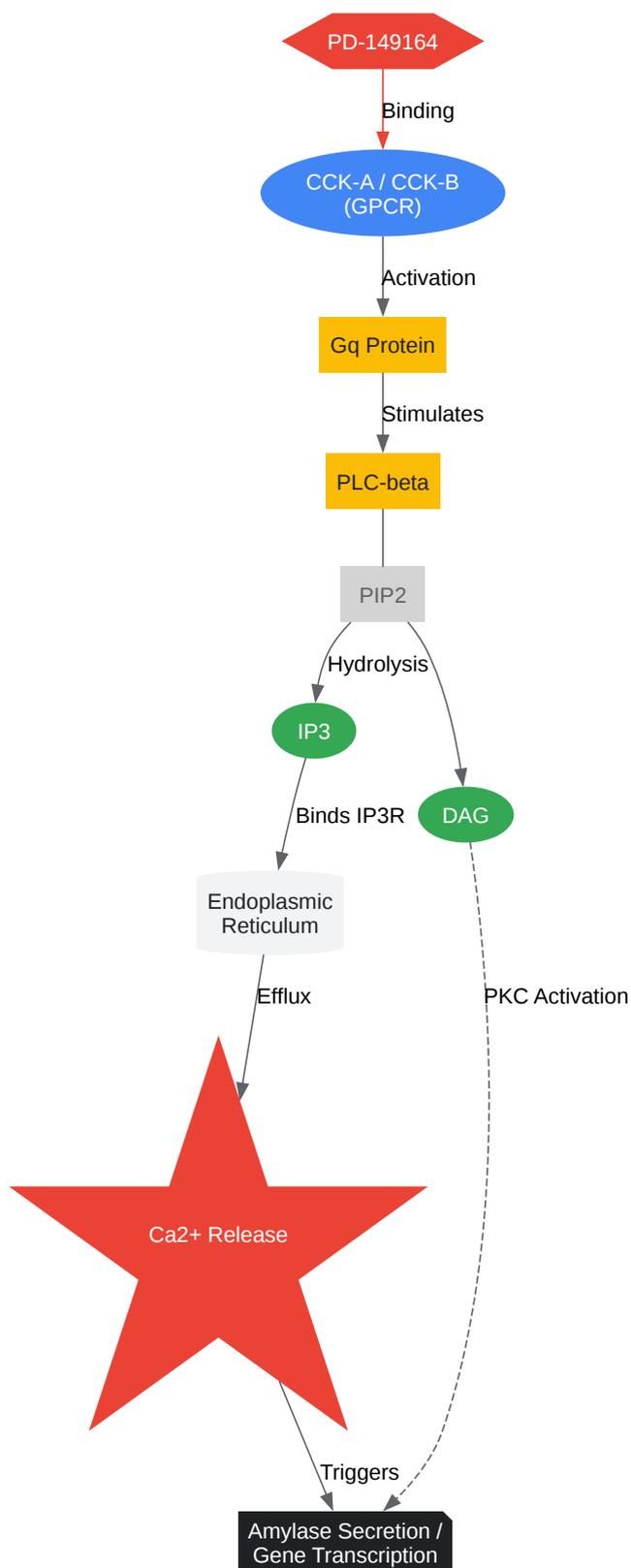
PD-149164 demonstrates a significant binding preference for the CCK-B subtype but retains functional potency at CCK-A.

Receptor Subtype	Parameter	Value	Note
CCK-B	Binding	0.083 nM	High-affinity site (Brain/Gastric)
CCK-A	Binding	75 nM	Lower affinity binding
CCK-A	Functional	~1-10 nM	Full agonist (Amylase release)

Signal Transduction Pathway

Upon binding to CCK receptors (GPCRs), **PD-149164** stabilizes the active conformation, triggering the

signaling cascade. This results in the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3 and DAG, ultimately leading to intracellular calcium mobilization and protein kinase C (PKC) activation.



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Figure 1: Gq-coupled signaling cascade activated by **PD-149164**. The compound triggers IP3-mediated calcium release, driving functional endpoints like amylase secretion.

In Vitro Experimental Protocols

Protocol A: Radioligand Competition Binding (CCK-B)

Objective: Determine the affinity (

or

) of **PD-149164** for the CCK-B receptor using a radiolabeled competitor.

Materials:

- Source Tissue/Cells: Guinea pig cerebral cortex membranes or HEK-293 cells stably expressing human CCK-B.
- Radioligand: [

I]-CCK-8 (sulfated) or [

H]-L-365,260.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.2% BSA, 0.1 mg/mL Bacitracin (to prevent peptide degradation of the radioligand).

Step-by-Step Methodology:

- Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

for 20 mins. Resuspend pellet in Assay Buffer.
- Incubation Setup:
 - Total Binding: Membrane + Radioligand (e.g., 20 pM).
 - Non-Specific Binding (NSB): Membrane + Radioligand + 1

M CCK-8 (excess unlabeled ligand).

- Experimental: Membrane + Radioligand + **PD-149164** (Concentration range: M to M).
- Equilibrium: Incubate for 60-90 minutes at 25°C.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
- Wash: Wash filters with 3 mL ice-cold Tris buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation: The

should be

nM. If

nM, check for receptor degradation or ligand insolubility.

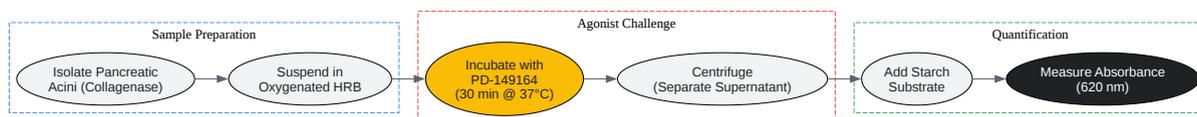
Protocol B: Functional Amylase Release Assay

Objective: Quantify the agonist efficacy of **PD-149164** by measuring amylase secretion from isolated pancreatic acini (a CCK-A mediated process).

Materials:

- System: Isolated rat pancreatic acini.[1]
- Buffer: HEPES-buffered Ringer's solution (HRB), oxygenated, containing soybean trypsin inhibitor.
- Detection: Phadebas® Amylase Test or colorimetric starch substrate.

Workflow Diagram:



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Figure 2: Functional workflow for assessing **PD-149164** agonist activity via amylase secretion.

Step-by-Step Methodology:

- Isolation: Digest rat pancreas with collagenase to isolate acini.
- Equilibration: Pre-incubate acini in HRB for 30 minutes at 37°C under 100% .
- Challenge: Aliquot acini into tubes containing **PD-149164** (to M). Include a basal control (buffer only) and a positive control (10 nM CCK-8).
- Incubation: Incubate for 30 minutes at 37°C.
- Separation: Centrifuge at 500 for 30 seconds. Collect supernatant.
- Assay: Measure amylase activity in the supernatant using a starch substrate. Express results as % of Total Cellular Amylase (determined by lysing a separate aliquot of cells).

Result Interpretation: **PD-149164** should induce a dose-dependent release of amylase, reaching a maximal effect similar to CCK-8 (Full Agonist).

Comparative Analysis & Troubleshooting

PD-149164 vs. Related Compounds

Understanding the structural analogs is vital to avoid experimental error.

Compound	Activity Profile	Key Difference
PD-149164	Agonist (CCK-B > CCK-A)	(S,S)-configuration; Peptoid structure.[1]
PD-151932	Antagonist (CCK-A)	Enantiomer of PD-149164.[1][3]
CCK-8	Agonist (Non-selective)	Endogenous peptide; susceptible to proteolysis.
L-365,260	Antagonist (CCK-B selective)	Benzodiazepine derivative; used as a blocker control.

Troubleshooting Common Issues

- High Non-Specific Binding: **PD-149164** is lipophilic (Adamantane group). Use low-binding plastics and include 0.1-0.2% BSA in all buffers to prevent adherence to tube walls.
- Lack of Agonist Effect: Ensure cells express the requisite G-proteins. In CHO cells, overexpression of **PD-149164** may be necessary if endogenous levels are low.
- Solubility: Dissolve stock in 100% DMSO. Do not exceed 0.1% DMSO final concentration in the cell assay, as DMSO can independently affect calcium flux.

References

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